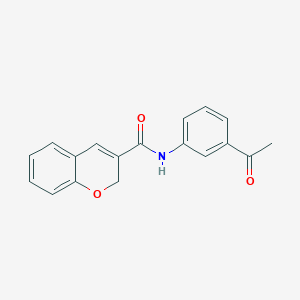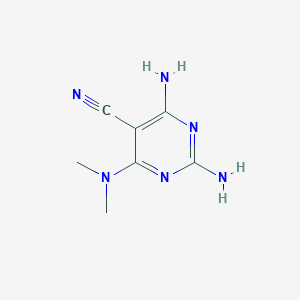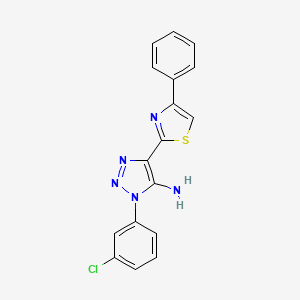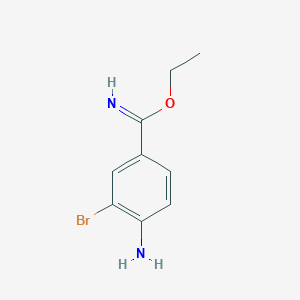
N-(3-acetylphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2H-chromene-3-carboxamide, also known as NACCA, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral effects. This compound has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. It also modulates the expression of genes involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetylphenyl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited stability in solution, which may affect its biological activity over time.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-2H-chromene-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and viral infections. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, the development of new synthetic methods for this compound and its derivatives may enable the discovery of new compounds with improved biological activity and pharmacokinetic properties.
Méthodes De Synthèse
N-(3-acetylphenyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from 3-acetylphenol and salicylaldehyde. The first step involves the condensation of 3-acetylphenol and salicylaldehyde in the presence of a base, such as sodium hydroxide, to form 3-(3-acetylphenyl)-2-propen-1-one. This intermediate is then reacted with ethyl cyanoacetate in the presence of a catalyst, such as piperidine, to form the desired product, this compound.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)13-6-4-7-16(10-13)19-18(21)15-9-14-5-2-3-8-17(14)22-11-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIFQCJULAXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2728221.png)

![1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2728224.png)


![1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2728228.png)
![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2728230.png)
![3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2728231.png)
![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)
![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)
![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)